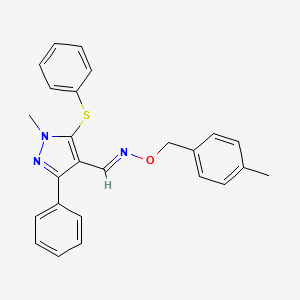

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime

説明

BenchChem offers high-quality 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDLRJYMVQKFMH-YZSQISJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and providing insights into its potential applications.

The molecular formula of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime is CHNOS, with a molecular weight of 294.37 g/mol. The compound features a pyrazole ring linked to a phenyl group and a phenylsulfanyl substituent, contributing to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit selective anti-proliferative effects against various human cancer cell lines. For instance, studies have shown that compounds similar to 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde can inhibit cellular proliferation in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown effectiveness against breast and colon cancer cells .

Antimicrobial Properties

Pyrazoles have demonstrated significant antibacterial and antifungal activities. The compound has been tested against several microbial strains, showing promising results in inhibiting growth. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds that modulate inflammatory pathways. Studies suggest that pyrazole derivatives may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in models of arthritis and other inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications in the phenyl or sulfanyl groups can enhance or diminish their activity. For example, the presence of electron-donating groups on the phenyl ring has been correlated with increased anticancer potency .

Case Studies

- Anticancer Study : A study evaluated the effects of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Candida albicans revealed that the compound exhibited significant inhibition zones, suggesting strong antimicrobial potential .

Data Tables

科学的研究の応用

Medicinal Chemistry

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime has been explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Research indicates that compounds with similar pyrazole structures exhibit neuroprotective effects, which could be attributed to their ability to modulate pathways involved in neuroinflammation and oxidative stress .

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. The presence of the phenylsulfanyl group enhances the compound's ability to inhibit bacterial growth. In vitro tests against common pathogens such as Escherichia coli and Pseudomonas aeruginosa have demonstrated promising results, indicating potential applications in developing new antibiotics .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various derivatives that may have enhanced biological activity. The oxime functional group allows for further modifications, leading to compounds with tailored properties for specific applications, such as anti-inflammatory or anticancer agents .

Case Studies

化学反応の分析

Functional Group Transformations

The compound undergoes several key transformations due to its reactive functional groups.

2.1 Oxime Hydrolysis

Under acidic conditions, the oxime group can hydrolyze to regenerate the aldehyde. For example:

2.2 Oxidation Reactions

The aldehyde group can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄. For example:

2.3 Substitution Reactions

The phenylsulfanyl group may undergo further substitution depending on the reaction conditions. For instance, electrophilic substitution on the phenyl ring or metal-catalyzed coupling reactions could modify the sulfur-containing moiety.

Stability and Reactivity

The compound’s stability and reactivity are influenced by its functional groups:

-

Oxime Stability : The oxime ether is generally stable under neutral/alkaline conditions but may hydrolyze under acidic conditions .

-

Aldehyde Reactivity : The aldehyde group participates in nucleophilic addition reactions (e.g., with Grignard reagents or amines) .

-

Pyrazole Ring Reactivity : The pyrazole ring can engage in π-π stacking interactions or act as a ligand in coordination chemistry.

Key Reaction Data Table

Research Findings

-

Biological Activity : Pyrazole derivatives, including oxime ethers, exhibit antifungal, anticancer, and anti-inflammatory properties .

-

Synthetic Utility : The compound serves as a precursor for heterocyclic derivatives (e.g., oxadiazoles) via cyclization reactions .

-

Structural Insights : The O-(4-methylbenzyl) oxime group enhances lipophilicity, potentially influencing pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime?

The synthesis typically involves a multi-step process:

- Pyrazole Core Formation : The pyrazole ring is constructed via cyclization of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack formylation of 1H-pyrazol-5(4H)-ones .

- Oxime Formation : The aldehyde group at the 4-position undergoes condensation with hydroxylamine to form the oxime intermediate.

- Oxime Esterification : The oxime is reacted with 4-methylbenzyl chloride (or similar electrophiles) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) under reflux. Purification is achieved via column chromatography (petroleum ether/ethyl acetate) and recrystallization . Key challenges include optimizing reaction stoichiometry and minimizing side reactions, such as over-alkylation .

Q. How is the crystal structure of this compound characterized, and what parameters ensure reliability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Data Quality : A high data-to-parameter ratio (>10:1) and low R-factor (<0.1) ensure precision. For example, related pyrazole oximes show R-factors of 0.088–0.091 .

- Thermal Parameters : Anisotropic displacement parameters for non-H atoms and riding models for H atoms refine molecular geometry .

- Torsion Angles : Analysis of dihedral angles between the pyrazole ring and substituents (e.g., phenylsulfanyl, oxime ester) reveals steric and electronic effects on packing .

Q. What spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Confirms oxime (N–O stretch ~960 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) functional groups .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and crystallographic packing?

Comparative studies of analogs reveal:

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase electrophilicity at the aldehyde, accelerating oxime formation but reducing esterification yields due to steric hindrance .

- Sulfur-Containing Groups (e.g., phenylsulfanyl): Enhance π-π stacking in crystal lattices, leading to tighter packing (e.g., shorter intermolecular S···C distances of 3.4–3.6 Å) compared to oxygen analogs .

- Substituent Position : Para-substituted benzyl groups (e.g., 4-methylbenzyl) improve solubility in non-polar solvents, whereas ortho-substituents induce torsional strain, altering reactivity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar oxime derivatives?

Contradictions often arise from:

- Tautomerism : Oxime (E/Z) isomerism can lead to split NMR peaks or ambiguous NOE correlations. Dynamic NMR or X-ray analysis clarifies dominant conformers .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield varying melting points or diffraction patterns. SCXRD combined with DSC (Differential Scanning Calorimetry) identifies polymorphic transitions .

- Synthetic Byproducts : Minor alkylation byproducts (e.g., N- vs. O-alkylated oximes) require HPLC purification and 2D NMR (e.g., HSQC, HMBC) for differentiation .

Q. How can reaction conditions for oxime esterification be optimized to minimize side products?

Critical factors include:

- Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the oxime oxygen .

- Base Selection : K₂CO₃ or NaH minimizes hydrolysis of electrophilic reagents (e.g., 4-methylbenzyl chloride) compared to stronger bases .

- Temperature Control : Reflux (~60–80°C) balances reaction rate and selectivity. Higher temperatures promote over-alkylation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems by facilitating ion exchange .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of structurally related pyrazole oximes?

Discrepancies often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native) alter IC₅₀ values .

- Solubility Artifacts : Poor aqueous solubility of lipophilic derivatives (e.g., phenylsulfanyl analogs) leads to underestimated activity in vitro. Use of DMSO controls and dynamic light scattering (DLS) mitigates this .

- Metabolic Stability : Oxime esters may undergo hydrolysis in serum, reducing observed efficacy. LC-MS/MS stability assays clarify metabolic pathways .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations .

- Crystallography : Employ low-temperature (100–113 K) data collection to reduce thermal motion artifacts .

- Analytical Validation : Cross-validate NMR assignments with computational methods (e.g., DFT chemical shift predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。